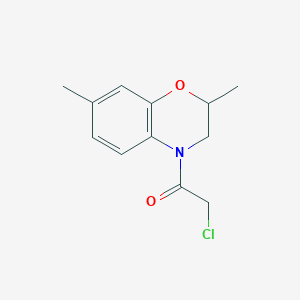
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazine ring system with a chloro substituent and a ketone functional group. Its molecular formula is C12H14ClN2O, and it exhibits properties typical of benzoxazine derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5.64 µM | Antibacterial |
| Escherichia coli | 8.33 µM | Antibacterial |
| Candida albicans | 16.69 µM | Antifungal |
| Fusarium oxysporum | 56.74 µM | Antifungal |
These findings indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal pathogens .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key enzymes or pathways critical for microbial growth. It is hypothesized that the chloro substituent enhances the compound's ability to penetrate microbial membranes and disrupt essential cellular processes .
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other benzoxazine derivatives. The study demonstrated that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with additional halogen substituents generally exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
Another study focused on the structure–activity relationship (SAR) of similar compounds. It was found that compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria and fungi. This suggests that strategic modifications can optimize the efficacy of benzoxazine derivatives in clinical applications .
科学的研究の応用
Medicinal Chemistry
Research indicates that compounds similar to 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone exhibit promising activities as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of this enzyme can help increase acetylcholine levels and improve cognitive function .
Case Study: Acetylcholinesterase Inhibition
A study demonstrated that benzoxazine derivatives showed significant inhibitory activity against acetylcholinesterase with IC50 values in the low micromolar range. These findings suggest that this compound could be further explored for its potential therapeutic applications in treating Alzheimer's disease .
Anticancer Activity
The structural motifs present in benzoxazine derivatives have also been linked to anticancer properties. Research has shown that modifications to the benzoxazine structure can yield compounds with selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Evaluation
A recent study synthesized several benzoxazine derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives exhibited potent antiproliferative effects on cancer cells, suggesting a potential pathway for developing new anticancer agents based on the benzoxazine framework .
Agricultural Applications
Benzoxazines are also being investigated for their role as natural herbicides and fungicides. The ability of compounds like this compound to inhibit specific enzymes in plant pathogens makes them valuable in agricultural chemistry.
Case Study: Herbicidal Activity
Research has shown that certain benzoxazine derivatives can inhibit the growth of specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yield .
Comparative Data Table
The following table summarizes the biological activities of various derivatives of benzoxazine compounds, including this compound:
特性
IUPAC Name |
2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10-11(5-8)16-9(2)7-14(10)12(15)6-13/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFXNVPVYTMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













